molecular formula C6H5N5O3 B12930936 6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione CAS No. 46278-84-6

6-Amino-1,5-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3h)-trione

Cat. No.: B12930936
CAS No.: 46278-84-6
M. Wt: 195.14 g/mol
InChI Key: SWGXUPWNENQSSE-UHFFFAOYSA-N
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Description

6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings. The presence of multiple nitrogen atoms in the ring system imparts unique chemical and biological properties to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine rings.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of multiple nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidopyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it has been shown to inhibit tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyrimido[5,4-d]pyrimidine-2,4,8(1H,3H,5H)-trione is unique due to its specific substitution pattern and the presence of an amino group at position 6. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

46278-84-6

Molecular Formula

C6H5N5O3

Molecular Weight

195.14 g/mol

IUPAC Name

6-amino-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8-trione

InChI

InChI=1S/C6H5N5O3/c7-5-8-1-2(3(12)10-5)9-6(14)11-4(1)13/h(H3,7,8,10,12)(H2,9,11,13,14)

InChI Key

SWGXUPWNENQSSE-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=O)NC(=O)N1)N=C(NC2=O)N

Origin of Product

United States

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